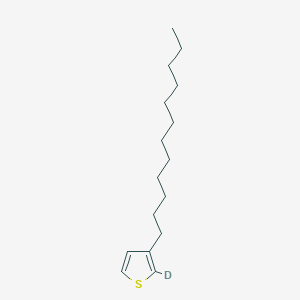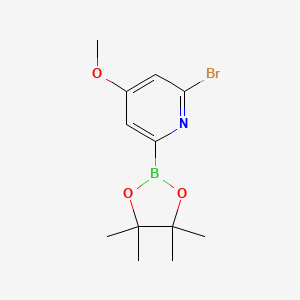
3-O-tert-Butyldiphenylsilyl-4,6-O-isopropylidene-D-glucal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-tert-Butyldiphenylsilyl-4,6-O-isopropylidene-D-glucal is a significant compound in the field of organic chemistry. It is widely used as a building block in the synthesis of various complex molecules, particularly in the preparation of oligosaccharides . This compound is known for its stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Méthodes De Préparation
The synthesis of 3-O-tert-Butyldiphenylsilyl-4,6-O-isopropylidene-D-glucal typically involves the protection of hydroxyl groups in D-glucal. One common method includes the use of tert-butyldiphenylsilyl chloride and isopropylidene acetone under specific reaction conditions . The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether and acetal groups.
Analyse Des Réactions Chimiques
3-O-tert-Butyldiphenylsilyl-4,6-O-isopropylidene-D-glucal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the silyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to remove the protecting groups, yielding the free sugar.
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as halides or amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-O-tert-Butyldiphenylsilyl-4,6-O-isopropylidene-D-glucal has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in the study of carbohydrate-protein interactions and the development of glycomimetics.
Mécanisme D'action
The mechanism of action of 3-O-tert-Butyldiphenylsilyl-4,6-O-isopropylidene-D-glucal involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldiphenylsilyl group provides steric hindrance, protecting the hydroxyl groups from unwanted reactions. This allows for selective reactions at other sites on the molecule. The isopropylidene group further stabilizes the compound by forming an acetal, which can be selectively removed under acidic conditions .
Comparaison Avec Des Composés Similaires
3-O-tert-Butyldiphenylsilyl-4,6-O-isopropylidene-D-glucal can be compared with other similar compounds such as:
3,6-Di-O-tert-butyldiphenylsilyl-D-glucal: This compound has two silyl protecting groups, providing even greater protection for the hydroxyl groups.
3-O-tert-Butyldimethylsilyl-4,6-O-isopropylidene-D-glucal: This variant uses dimethylsilyl instead of diphenylsilyl, offering different steric and electronic properties.
6-O-tert-Butyldiphenylsilyl-D-glucal: This compound has a single silyl group at the 6-position, making it less protected compared to the this compound.
These comparisons highlight the unique protective capabilities and reactivity of this compound, making it a valuable tool in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C25H32O4Si |
|---|---|
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
[(4aR,8R,8aR)-2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C25H32O4Si/c1-24(2,3)30(19-12-8-6-9-13-19,20-14-10-7-11-15-20)29-21-16-17-26-22-18-27-25(4,5)28-23(21)22/h6-17,21-23H,18H2,1-5H3/t21-,22-,23+/m1/s1 |
Clé InChI |
LNJNLLJTWRZBMQ-ZLNRFVROSA-N |
SMILES isomérique |
CC1(OC[C@@H]2[C@@H](O1)[C@@H](C=CO2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
SMILES canonique |
CC1(OCC2C(O1)C(C=CO2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















